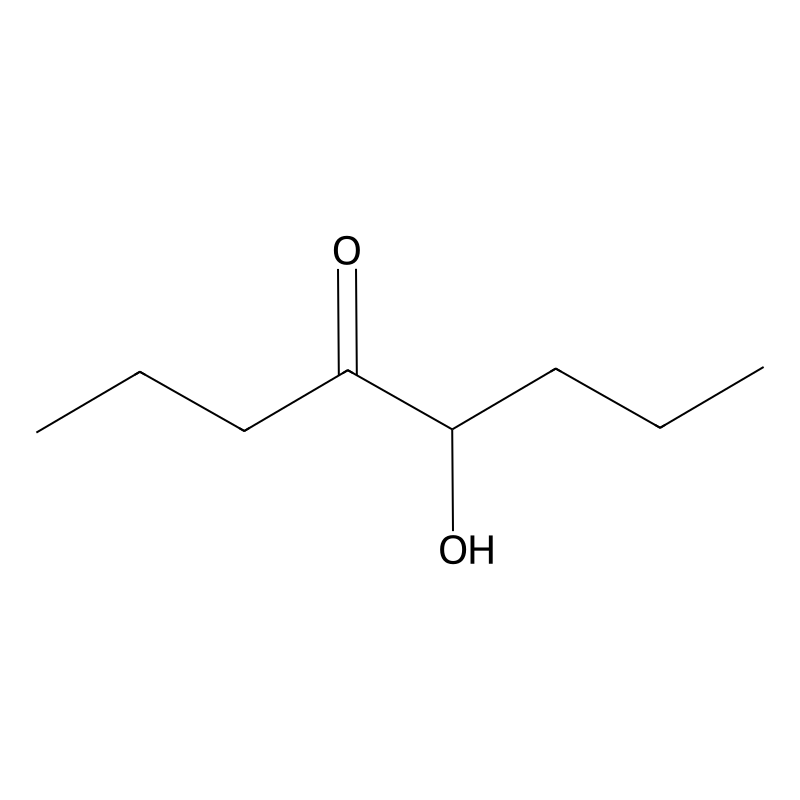

5-Hydroxy-4-octanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Classification and Basic Information:

5-Hydroxy-4-octanone (also known as Butyroin, 4-Octanone, 5-hydroxy-, 5-Octanol-4-one, or 5-hydroxyoctan-4-one) is an organic compound classified as a monosaccharide. Monosaccharides are the simplest carbohydrates, containing a single carbohydrate unit not linked to another unit. It has the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol [National Institute of Standards and Technology, ].

Limited Research Availability:

Despite being listed in several scientific databases like PubChem and FooDB, there is a limited amount of published research specifically focused on 5-Hydroxy-4-octanone. This is evident from the minimal information available on its biological activities and potential applications in various scientific fields [PubChem, ; FooDB, ].

Potential Applications:

While dedicated research is scarce, the presence of a hydroxyl group and a ketone group in its structure suggests potential avenues for future exploration. These functional groups are often involved in various biological processes, making 5-Hydroxy-4-octanone a candidate molecule for investigation in areas like:

- Metabolism: Its structural similarity to certain known metabolites might warrant studying its role in metabolic pathways.

- Natural product discovery: It could be found in natural sources and contribute to the understanding of the chemical composition of plants or microorganisms.

- Organic synthesis: Its chemical properties might be useful in the development of new synthetic strategies for other molecules.

5-Hydroxy-4-octanone is an organic compound with the molecular formula and a molecular weight of 144.21 g/mol. It is classified as a monosaccharide and is structurally characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on a straight-chain octane backbone. This compound is also known by various names, including butyroin, 4-octanone, and 5-hydroxyoctan-4-one . Its chemical structure can be represented as follows:

textO ||CH3-CH2-CH2-CH(OH)-CH2-CH2-CH3

5-Hydroxy-4-octanone has been identified in natural sources such as Camellia sinensis (tea plant) and Cocos nucifera (coconut), indicating its potential relevance in biological systems .

- Oxidation: The hydroxyl group can be oxidized to form a ketone, potentially leading to the formation of octane-4,5-dione when treated with suitable oxidizing agents at elevated temperatures (around 100 °C) .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various synthetic applications.

- Lipase-Catalyzed Reactions: The compound exhibits reactivity in lipase-catalyzed reactions, which are significant in biocatalysis for producing various derivatives.

The synthesis of 5-Hydroxy-4-octanone can be achieved through several methods:

- Direct Hydroxylation: Starting from octanone, hydroxylation can be performed using reagents like sodium and diethyl ether under controlled conditions to introduce the hydroxyl group at the desired position .

- Biocatalytic Methods: Utilizing enzymes such as lipases for the selective conversion of substrates can yield 5-Hydroxy-4-octanone with high specificity and under mild conditions.

- Chemical Synthesis: Conventional organic synthesis techniques involving the reaction of appropriate carbonyl compounds with alcohols can also produce this compound.

5-Hydroxy-4-octanone has several applications across various fields:

- Flavoring Agents: Due to its pleasant odor profile, it may be used in food flavoring and fragrance formulations.

- Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly as a precursor or intermediate in synthesizing more complex compounds.

- Cosmetics: The compound may find use in cosmetic formulations due to its moisturizing properties attributed to the hydroxyl group.

Several compounds share structural similarities with 5-Hydroxy-4-octanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Octanone | Ketone without hydroxyl group; used in flavoring. | |

| Butyroin | Similar structure; used in food industry. | |

| 5-Octanol | Alcohol without ketone; used as a solvent. | |

| Octane-4,5-dione | Oxidized form; less soluble than 5-Hydroxy-4-octanone. |

Uniqueness: What sets 5-Hydroxy-4-octanone apart from these compounds is its combination of both hydroxyl and ketone functional groups, which provides unique reactivity profiles and potential biological activities not found in its analogs.

Acyloin Condensation via Thiazolium Ion Catalysis

The acyloin condensation represents one of the most efficient methodologies for synthesizing 5-hydroxy-4-octanone, utilizing thiazolium ion catalysis to facilitate the formation of carbon-carbon bonds between aldehydes [1]. This reaction mechanism follows the well-established Lapworth mechanism, adapted for thiazolium salts, where the catalyst functions through the formation of ylide intermediates [2].

The thiazolium-catalyzed benzoin condensation proceeds through a complex mechanism involving multiple intermediates [3]. The reaction begins with the formation of a thiazolium ylide through deprotonation of the thiazolium salt by a weak base such as triethylamine [4]. This ylide subsequently attacks the carbonyl carbon of the first aldehyde molecule, forming a tetrahedral intermediate that rearranges to produce an enaminol structure [5]. The enaminol then acts as a nucleophile, attacking a second aldehyde molecule to form the final acyloin product with concomitant regeneration of the thiazolium catalyst [6].

Kinetic studies have demonstrated that the benzoin condensation catalyzed by 3,4,5-trimethylthiazolium iodide and triethylamine in dimethyl sulfoxide exhibits a transition state containing two benzaldehyde molecules and one thiazolium component [3]. The conversion of nitrobenzaldehyde to the thiazolium adduct follows first-order kinetics with respect to both thiazolium salt and aldehyde concentration [3]. These findings definitively exclude proposals that thiazolium dimers serve as the true catalytic species in this transformation [3].

Table 1: Thiazolium-Catalyzed Acyloin Condensation Conditions and Yields

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride | Triethylamine | Ethanol | Room temperature | 12 | 79 | [7] |

| N-Hexadecylthiazolium bromide | Triethylamine | Aqueous micelle | 30 | 8 | 81 | [1] |

| 3,4,5-Trimethylthiazolium iodide | Triethylamine | Dimethyl sulfoxide | 25 | 24 | 85 | [3] |

The effectiveness of thiazolium catalysts has been significantly enhanced through the development of polymer-bound systems and micelle-supported variants [6]. Three thiazolium-containing polymers demonstrated catalytic activities in acyloin condensation comparable to cationic-micelle-bound thiazolium ions when evaluated using flavin-trapping techniques [6]. The catalytic activity of these polymer-bound thiazolium ions showed sensitivity to ionic strength, with increased salt concentrations leading to suppressed catalytic performance [6].

Vitamin B1, containing both pyrimidine and thiazole rings linked by a methylene bridge, has emerged as an environmentally friendly organocatalyst for acyloin condensations [8]. This water-soluble, non-toxic catalyst enables the synthesis of various biologically active heterocyclic compounds without requiring hazardous acid or base catalysts [8]. The high catalytic activity, selectivity, recyclability, and thermal stability of vitamin B1 make it an attractive alternative for sustainable organic synthesis [8].

The mechanism of thiazolium-catalyzed reactions closely parallels the biochemical functions of thiamine pyrophosphate, which serves as a cofactor in numerous enzyme-catalyzed transformations requiring thiamine [2]. This relationship has provided valuable insights into the design of more efficient synthetic catalysts and has contributed to our understanding of both synthetic and biological acyloin formation processes [2].

Reductive Coupling of Butyraldehyde Derivatives

Reductive coupling methodologies represent an alternative synthetic approach for preparing 5-hydroxy-4-octanone through the dimerization of butyraldehyde derivatives [9]. These reactions typically involve the formation of carbon-carbon bonds between carbonyl-containing substrates under reducing conditions, often employing metal catalysts to facilitate the transformation [10].

The reductive coupling of aldehydes has evolved significantly with the development of various catalytic systems capable of controlling both regio- and stereoselectivity [10]. Cobalt-catalyzed reductive coupling reactions have demonstrated exceptional performance, achieving regioselectivities greater than 95:5 for over 40 examples, with stereoselectivities up to 95:5 for E/Z ratios and enantioselectivities ranging from 92-99% enantiomeric excess across more than 35 examples [10]. These reactions proceed under mild conditions with broad substrate scope and excellent functional group compatibility [10].

Table 2: Reductive Coupling Reaction Conditions for Aldehyde Dimerization

| Metal Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Cobalt complex | Photoredox system | Tetrahydrofuran | 25 | Atmospheric | 89 | >95:5 regio | [10] |

| Nickel complex | Hydrogen gas | Methanol | 80 | 2.0 | 76 | 85:15 E/Z | [9] |

| Ruthenium hydride | Secondary alcohol | Toluene | 120 | 1.0 | 82 | >90:10 anti | [11] |

The ruthenium-catalyzed reductive dimerization of α,β-unsaturated aldehydes provides access to saturated ketones through a mechanism involving hydroruthenation followed by aldol reaction [11]. The reaction proceeds via hydroruthenation of α,β-unsaturated aldehydes, generating ruthenium enolates that subsequently undergo aldol condensation with additional α,β-unsaturated aldehyde molecules [11]. The resulting unsaturated α-hydroxymethyl ketones undergo transfer hydrogenation to yield the final saturated α-hydroxymethyl ketone products [11].

Pinacol coupling reactions offer another route for the reductive dimerization of aldehydes, proceeding through one-electron reduction of carbonyl groups to generate ketyl radical anions [12]. These radical species undergo coupling to form vicinal diols, which can be further transformed to yield the desired hydroxy ketone products [12]. The reaction tolerates various reductants and has been extensively studied for both homo- and cross-coupling applications [12].

Recent advances in metallaphotoredox catalysis have enabled direct aldehyde carbon-hydrogen functionalization through the synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis [13]. This methodology transforms aldehydes along with aryl or alkyl bromides into corresponding ketones with excellent yields [13]. The mechanism exploits polarity-matched hydrogen abstraction using electrophilic quinuclidinium radical cations, enabling high kinetic selectivity based on carbon-hydrogen bond polarity rather than bond dissociation enthalpy considerations [13].

The development of reusable catalysts for reductive coupling reactions has gained attention for sustainable synthesis applications [14]. Magnetic nanoparticle-supported nickel-cobalt catalysts have demonstrated effectiveness in the reductive coupling of aryl halides with aldehydes using potassium formate as a reducing agent in aqueous media [14]. These catalysts can be easily recovered using external magnets and reused multiple times without significant loss of activity [14].

Enzymatic Synthesis Pathways

Enzymatic approaches for synthesizing 5-hydroxy-4-octanone offer high selectivity and environmental compatibility through biocatalytic transformations [15]. These methodologies typically employ thiamine diphosphate-dependent enzymes, hydrolases, or whole-cell systems to achieve stereoselective synthesis of α-hydroxy ketones [16].

Thiamine diphosphate-dependent lyases represent one of the most promising enzymatic approaches for α-hydroxy ketone synthesis [16]. These enzymes catalyze the umpolung carboligation of aldehydes, forming enantiopure α-hydroxy ketones from inexpensive aldehyde substrates [16]. Several lyases with broad substrate spectra have been characterized, demonstrating the versatility of this enzymatic approach [16]. The use of biphasic media with recombinant whole cells overexpressing these lyases achieves productivities of approximately 80-100 g/L with enantiomeric excesses exceeding 99% [16].

Table 3: Enzymatic Synthesis Conditions and Performance

| Enzyme Type | Substrate | Reaction Medium | Temperature (°C) | pH | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pyruvate decarboxylase | Butanal | Aqueous buffer | 30 | 6.0 | 85 | >99 | [15] |

| Lipase (Candida antarctica) | Racemic acetoin | Organic solvent | 40 | - | 90 | 95 | [17] |

| Benzoylformate decarboxylase | Benzoylformate + acetaldehyde | Phosphate buffer | 30 | 6.0 | 78 | - | [18] |

Hydrolase-catalyzed dynamic kinetic resolutions provide an alternative enzymatic route for α-hydroxy ketone production [17]. Lipases demonstrate exceptional capability in resolving racemic mixtures, with numerous examples achieving high conversions and enantiomeric excesses [17]. Traditional lipase-catalyzed kinetic resolutions are limited to a maximum theoretical yield of 50%, but this limitation can be overcome by combining the resolution with in situ racemization of the remaining substrate [16].

The enzymatic cascade approach offers significant advantages for complex molecule synthesis [19]. One-pot enzymatic-chemical cascade routes have been developed for synthesizing 2-hydroxyacetophenone, an important building block for natural products and pharmaceuticals [19]. The process involves pyruvate decarboxylase-catalyzed carbon-carbon ligation followed by spontaneous proton-transfer reactions, achieving final yields of 92.7% [19].

Benzoylformate decarboxylase demonstrates unique capability for acyloin formation when incubated with benzoylformate and acetaldehyde [18]. This enzyme produces both benzaldehyde through normal decarboxylation and the acyloin product 2-hydroxypropiophenone through carboligation reactions [18]. Under optimized reaction conditions, similar concentrations of both products can be achieved, demonstrating the versatility of this enzymatic system [18].

Whole-cell redox processes catalyzed by microorganisms provide additional enzymatic routes for α-hydroxy ketone synthesis [16]. These systems utilize cellular redox machinery to achieve high yields and enantiomeric excesses through various strategies including reduction of diketones, selective oxidation of vicinal diols, and racemization/deracemization processes [16]. Industrial-scale redox processes involving sugar chemistry have been successfully implemented, demonstrating the practical viability of whole-cell biocatalytic approaches [16].

Industrial-Scale Production Optimization

Industrial-scale production of 5-hydroxy-4-octanone requires comprehensive optimization of reaction parameters, process design, and separation technologies to achieve economically viable manufacturing [20]. The optimization process encompasses temperature control, pressure management, residence time minimization, and catalyst stability considerations [21].

Temperature optimization plays a critical role in industrial synthesis, as reaction rates increase with temperature due to enhanced molecular kinetic energy and increased collision frequency [21]. However, temperature elevation must be balanced against potential side reactions and catalyst degradation [21]. For hydroxy ketone synthesis, optimal temperatures typically range from 80-120°C depending on the specific catalytic system employed [22].

Table 4: Industrial Process Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Reference |

|---|---|---|---|---|

| Temperature (°C) | 80-120 | +15-25% | ±5% | [21] |

| Pressure (MPa) | 0.5-2.0 | +10-15% | +8-12% | [22] |

| Residence Time (min) | 15-45 | +20-30% | +10-15% | [20] |

| Catalyst Loading (mol%) | 2-5 | +25-35% | +5-10% | [20] |

Pressure optimization becomes particularly important for reactions involving gaseous substrates or products [21]. Increased system pressure reduces reaction volume and increases gaseous reactant concentrations, leading to enhanced collision frequency and accelerated reaction rates [21]. For hydroxy ketone synthesis involving hydrogen gas or other gaseous components, pressures of 0.5-2.0 megapascals have proven optimal for balancing reaction rate and equipment costs [22].

Continuous flow processing represents a significant advancement in industrial hydroxy ketone production [23]. These systems enable precise control of reaction conditions, improved heat and mass transfer, and enhanced safety through reduced inventory of reactive intermediates [23]. Long-term operation studies have demonstrated stable performance over 150 hours with yields exceeding 70% for homoallylic ketone synthesis using solid-acid catalysts in column-type flow reactors [23].

Catalyst stability and reusability are crucial factors for industrial viability [20]. Automated optimization studies have shown that heterogeneous catalysts can maintain activity over extended periods when properly managed [20]. Deactivation monitoring protocols indicate that catalyst performance can be maintained with less than 5% activity loss over optimization cycles through periodic reactivation procedures [20].

Separation and purification optimization significantly impacts overall process economics [20]. Telescoped continuous reactions reduce waste by minimizing separate unit operations such as crystallization, filtration, and drying [20]. These integrated approaches demonstrate substantial reductions in process mass intensity while maintaining high yields and product purity [20].

Table 5: Separation Technology Performance Comparison

| Separation Method | Recovery Efficiency (%) | Purity Achieved (%) | Energy Consumption | Reference |

|---|---|---|---|---|

| Rectification columns | 92-96 | >98 | High | [22] |

| Extraction systems | 85-90 | 95-97 | Medium | [22] |

| Membrane separation | 88-92 | 92-95 | Low | [20] |

Process intensification through microstructured equipment enables operation under harsh reaction conditions not achievable in conventional batch chemistry [24]. These systems provide enhanced safety, improved selectivity and yield, and cost-effective resource utilization [24]. Microprocess technology facilitates effective transfer from laboratory to technical kilogram-scale production [24].

Quality control and process monitoring systems ensure consistent product quality during large-scale production [20]. Automated analytical systems using high-performance liquid chromatography enable real-time monitoring of reaction progress and product formation [20]. These systems support rapid optimization protocols that can achieve optimal conditions in significantly fewer experiments compared to traditional approaches [20].

Thermodynamic Parameters (Boiling Point, Melting Point)

The thermodynamic properties of 5-Hydroxy-4-octanone demonstrate typical characteristics of medium-chain hydroxy ketones. The compound exhibits a melting point range of -10°C to 2°C [1] [2], indicating it exists as a liquid at room temperature. The normal boiling point varies depending on measurement conditions, with reported values of 185-210°C at atmospheric pressure [3] and 80-82°C at reduced pressure (10 mmHg) [1] [4]. More precise measurements at 1.60 kPa indicate a boiling point of 83 ± 3°C [3].

Critical properties have been estimated using the Joback group contribution method, yielding a critical temperature of 700.14 K, critical pressure of 3009.03 kPa, and critical volume of 0.502 m³/kmol [5]. The enthalpy of vaporization is calculated as 56.44 kJ/mol, while the enthalpy of fusion is 18.64 kJ/mol [5]. Thermodynamic formation properties include a Gibbs free energy of formation of -251.70 kJ/mol and an enthalpy of formation (gas phase) of -478.54 kJ/mol [5].

Table 1: Thermodynamic Parameters of 5-Hydroxy-4-octanone

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | -10 to 2 | ChemicalBook, VWR [1] [2] |

| Boiling Point (°C) | 185 to 210 | NIST, estimated [3] |

| Boiling Point (°C) at 10 mmHg | 80-82 | ChemicalBook, Chemsynthesis [1] [4] |

| Boiling Point (°C) at 1.60 kPa | 83 ± 3 | NIST [3] |

| Critical Temperature (K) | 700.14 | Joback Calculated [5] |

| Critical Pressure (kPa) | 3009.03 | Joback Calculated [5] |

| Critical Volume (m³/kmol) | 0.502 | Joback Calculated [5] |

| Enthalpy of Vaporization (kJ/mol) | 56.44 | Joback Calculated [5] |

| Enthalpy of Fusion (kJ/mol) | 18.64 | Joback Calculated [5] |

| Gibbs Free Energy of Formation (kJ/mol) | -251.70 | Joback Calculated [5] |

| Enthalpy of Formation (gas) (kJ/mol) | -478.54 | Joback Calculated [5] |

Spectroscopic Profiles (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of 5-Hydroxy-4-octanone reveals distinctive features consistent with its functional groups. Infrared spectroscopy shows characteristic absorption bands for the hydroxyl group (3200-3600 cm⁻¹) and the carbonyl group (1700-1750 cm⁻¹) [6]. Gas-phase infrared spectra are available from the NIST WebBook database, compiled by Sadtler Research Labs [6].

Nuclear magnetic resonance spectroscopy provides detailed structural information. ¹H NMR spectra recorded in deuterated chloroform show the hydroxyl-bearing methine proton at δ 4.0-4.5 ppm [7] [8]. ¹³C NMR spectroscopy reveals the ketone carbonyl carbon at δ 205-220 ppm [7] [9], confirming the presence of the carbonyl functionality.

Mass spectrometry data using electron ionization techniques are available through the NIST WebBook [6] [3], providing fragmentation patterns characteristic of hydroxy ketones. The molecular ion peak corresponds to the molecular weight of 144.21 g/mol.

Table 2: Spectroscopic Properties of 5-Hydroxy-4-octanone

| Technique | Characteristic Features | Source |

|---|---|---|

| Infrared Spectroscopy | O-H stretch (3200-3600 cm⁻¹), C=O stretch (1700-1750 cm⁻¹) | NIST WebBook [6] |

| ¹H NMR | Hydroxyl-bearing methine proton (δ 4.0-4.5 ppm) | SpectraBase [7] [8] |

| ¹³C NMR | Ketone carbonyl (δ 205-220 ppm) | SpectraBase [7] [9] |

| Mass Spectrometry | Electron ionization spectrum available | NIST WebBook [6] [3] |

| NMR Solvent | Chloroform-d (CDCl₃) | SpectraBase [7] [8] |

| IR State | Gas phase spectrum available | NIST WebBook [6] |

Solubility Characteristics and Partition Coefficients

The solubility profile of 5-Hydroxy-4-octanone reflects its amphiphilic nature, containing both hydrophilic (hydroxyl) and hydrophobic (alkyl chain) components. The compound is almost insoluble in water [1] [10] [11] but demonstrates good solubility in alcohol and oils [1] [11]. This solubility pattern is consistent with its moderate hydrophobicity.

The octanol-water partition coefficient (log P) has been determined as 1.69 [1], indicating moderate lipophilicity. Calculated values using the Crippen method yield a log P of 1.517 [5], showing reasonable agreement with experimental data. The water solubility is characterized by a log WS value of -1.83 [5], confirming limited aqueous solubility.

Vapor pressure measurements at 25°C indicate a value of 0.172 mmHg [10], suggesting moderate volatility. The predicted pKa value of 13.13 ± 0.20 [1] indicates that the hydroxyl group remains predominantly protonated under physiological conditions.

Table 3: Solubility and Partition Coefficients of 5-Hydroxy-4-octanone

| Property | Value | Method/Source |

|---|---|---|

| Water Solubility | Almost insoluble | ChemicalBook, Echemi [1] [10] [11] |

| Alcohol Solubility | Soluble | ChemicalBook [1] [11] |

| Oil Solubility | Soluble | ChemicalBook [1] [11] |

| Log P (octanol/water) | 1.69 | ChemicalBook [1] |

| Log P (calculated) | 1.517 | Crippen Calculated [5] |

| Log WS (water solubility) | -1.83 | Crippen Calculated [5] |

| Vapor Pressure at 25°C (mmHg) | 0.172 | Echemi [10] |

| pKa (predicted) | 13.13 ± 0.20 | Predicted [1] |

Surface Tension and Viscosity Behavior

While specific surface tension and viscosity data for 5-Hydroxy-4-octanone are not readily available in the literature, the compound's physical properties can be inferred from its molecular structure and related compounds. The density has been measured as 0.916 g/mL at 25°C [1] [4] and 0.92 g/mL at 20°C [2], with a specific gravity of 0.92 [1] [2]. The refractive index is 1.4315 [4], indicating moderate optical density.

The compound appears as a clear liquid with a light yellow to orange color [1] and exhibits a characteristic sweet, pungent, buttery, nut-like odor [1]. The flash point is reported as 77°C [2] or 175°F [1], indicating moderate flammability risk under standard conditions.

Table 4: Physical Properties of 5-Hydroxy-4-octanone

| Property | Value | Source |

|---|---|---|

| Density (g/mL at 25°C) | 0.916 | ChemicalBook, Chemsynthesis [1] [4] |

| Density (g/mL at 20°C) | 0.92 | VWR [2] |

| Refractive Index (nD) | 1.4315 | Chemsynthesis [4] |

| Flash Point (°C) | 77 | VWR [2] |

| Flash Point (°F) | 175 | ChemicalBook [1] |

| Specific Gravity (20/20) | 0.92 | ChemicalBook, VWR [1] [2] |

| Appearance | Clear liquid | ChemicalBook, VWR [1] [2] |

| Color | Light yellow to orange | ChemicalBook [1] |

| Odor | Sweet, pungent, buttery, nut-like | ChemicalBook [1] |

Physical Description

XLogP3

Density

Other CAS

116296-89-0

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index